molecular formula C31H44O B14611679 1-Nonanone, 1-(7-nonyl-9H-fluoren-2-yl)- CAS No. 58600-30-9

1-Nonanone, 1-(7-nonyl-9H-fluoren-2-yl)-

Cat. No.: B14611679
CAS No.: 58600-30-9
M. Wt: 432.7 g/mol
InChI Key: WQQLIBLUVVJGTP-UHFFFAOYSA-N
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Description

1-Nonanone, 1-(7-nonyl-9H-fluoren-2-yl)- (CAS 58600-30-9) is a fluorene-derived ketone compound characterized by a nonanone (C9 ketone) group attached to the 2-position of a 9H-fluorene scaffold, with a nonyl chain substituted at the 7-position. Its molecular formula is C₃₂H₄₂O, with a molecular weight of 454.68 g/mol. Key physicochemical properties include a high hydrophobicity (XLogP3: 6.1), a topological polar surface area of 17.1 Ų, and a rotatable bond count of 2 . The compound’s structural complexity (complexity index: 602) arises from its fused aromatic fluorene core and extended alkyl substituents, which influence its crystallinity and solubility .

Properties

CAS No.

58600-30-9

Molecular Formula

C31H44O

Molecular Weight

432.7 g/mol

IUPAC Name

1-(7-nonyl-9H-fluoren-2-yl)nonan-1-one

InChI

InChI=1S/C31H44O/c1-3-5-7-9-11-12-14-16-25-18-20-29-27(22-25)24-28-23-26(19-21-30(28)29)31(32)17-15-13-10-8-6-4-2/h18-23H,3-17,24H2,1-2H3

InChI Key

WQQLIBLUVVJGTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nonanone, 1-(7-nonyl-9H-fluoren-2-yl)- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of fluorenyl derivatives with nonanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Nonanone, 1-(7-nonyl-9H-fluoren-2-yl)- undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ketone can be reduced to secondary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorenyl group can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents under controlled conditions.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted fluorenyl derivatives.

Scientific Research Applications

1-Nonanone, 1-(7-nonyl-9H-fluoren-2-yl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1-Nonanone, 1-(7-nonyl-9H-fluoren-2-yl)- involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorenyl group can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • Chain Length and Flexibility: Derivatives with shorter alkyl chains (e.g., pentanone analogues) exhibit higher rotatable bond counts, increasing molecular flexibility but reducing crystallinity .
  • Hydrophobicity: The XLogP3 values (5.8–6.2) indicate strong hydrophobicity across the series, with minor variations due to substituent bulk and polarity .

Comparison with Bioactive Fluorenones

highlights fluorenone derivatives with dichloro substitutions (e.g., compounds 4a–4u) that exhibit pharmacological activity. For example:

  • Compound 4t: 1-(2,7-Dichloro-9H-fluoren-4-yl)-2-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (melting point: 135–137°C, yield: 88%) demonstrates higher water solubility due to its polar piperazine and hydroxyl groups, unlike the non-polar 1-nonanone derivatives .
  • Compound 4s: With a trifluoromethylphenyl group, it shows enhanced thermal stability (melting point: 170–171°C) compared to alkyl-substituted fluorenones, which lack rigid aromatic substituents .

Key Differences :

  • Polarity and Solubility : Chlorinated and heteroatom-containing derivatives (e.g., 4t) exhibit higher aqueous solubility (HPLC-confirmed) due to hydrogen-bonding capacity, whereas alkylated ketones like 58600-30-9 are poorly soluble in water .
  • Thermal Stability : Electron-withdrawing substituents (e.g., Cl, CF₃) increase melting points by enhancing intermolecular interactions .

Comparison with Aromatic Hydroxyketones

Natural aromatic hydroxyketones, such as Malabaricone D (1-(2,6-dihydroxyphenyl)-9-(4-hydroxyphenyl)-1-nonanone), share the nonanone backbone but feature phenolic hydroxyl groups. Key contrasts include:

  • Melting Points: Malabaricone D melts at 90–91°C, significantly lower than synthetic alkyl-fluorenones (e.g., 58600-30-9), likely due to reduced molecular symmetry and weaker crystal packing .
  • Biological Activity: Hydroxy-substituted derivatives show antimicrobial activity, whereas alkylated fluorenones are primarily investigated for material science applications (e.g., organic electronics) .

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